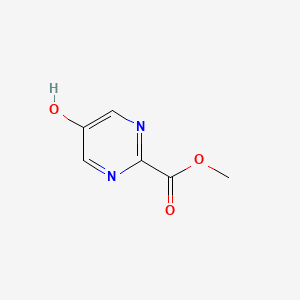

Methyl 5-hydroxypyrimidine-2-carboxylate

CAS No.: 1415574-30-9

Cat. No.: VC4318365

Molecular Formula: C6H6N2O3

Molecular Weight: 154.125

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1415574-30-9 |

|---|---|

| Molecular Formula | C6H6N2O3 |

| Molecular Weight | 154.125 |

| IUPAC Name | methyl 5-hydroxypyrimidine-2-carboxylate |

| Standard InChI | InChI=1S/C6H6N2O3/c1-11-6(10)5-7-2-4(9)3-8-5/h2-3,9H,1H3 |

| Standard InChI Key | BEZDJOOHPCJDAY-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NC=C(C=N1)O |

Introduction

Chemical Structure and Nomenclature

Methyl 5-hydroxypyrimidine-2-carboxylate belongs to the pyrimidine family, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The hydroxyl group (-OH) is located at position 5, while the methyl ester (-COOCH₃) occupies position 2. Its IUPAC name is methyl 5-hydroxypyrimidine-2-carboxylate, and its molecular formula is C₆H₆N₂O₃ (molecular weight: 154.12 g/mol) .

Key Structural Features:

-

SMILES:

COC(=O)C1=NC=C(C=N1)O -

Hydrogen Bond Donors/Acceptors: 2 donors (hydroxyl and amine) and 5 acceptors (ester, hydroxyl, and ring nitrogens) .

The compound’s planar structure and electron-rich aromatic system facilitate interactions with biological targets, making it a candidate for drug discovery .

Synthesis and Manufacturing

Primary Synthetic Routes

The most cited synthesis involves a two-step process starting from 5-bromo-2-cyanopyrimidine:

-

Benzyloxy Protection:

-

Hydrolysis and Decarboxylation:

This method achieves a purity ≥99% (HPLC) and avoids hazardous intermediates .

Alternative Methods

-

Esterification of 5-Hydroxypyrimidine-2-carboxylic Acid: Direct reaction with methanol under acidic conditions (e.g., H₂SO₄) .

-

Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes but requires specialized equipment .

Physicochemical Properties

The compound’s moderate solubility in polar solvents (e.g., DMSO) and low LogP suggest balanced hydrophilicity-lipophilicity, suitable for drug formulation .

Biological Activity and Applications

Industrial Applications

-

Agrochemicals: Intermediate for herbicides targeting pyrimidine-dependent enzymes in weeds .

-

Coordination Chemistry: Ligand for metal-organic frameworks (MOFs) due to nitrogen and oxygen donor sites .

| Hazard | Precautionary Measures |

|---|---|

| Skin Irritation (Category 2) | Wear nitrile gloves/lab coat |

| Eye Irritation (Category 2A) | Use safety goggles |

| Respiratory Irritation | Operate in fume hood |

Comparative Analysis with Structural Analogues

| Compound | Molecular Formula | Key Differences | Bioactivity |

|---|---|---|---|

| Ethyl 5-hydroxypyrimidine-2-carboxylate | C₇H₈N₂O₃ | Longer alkyl chain (ethyl) | Higher lipophilicity (LogP: 1.2) |

| 5-Hydroxypyrimidine-2-carboxylic acid | C₅H₄N₂O₃ | Free carboxylic acid group | Improved solubility in water |

The methyl ester’s balance of solubility and stability makes it preferable for pharmaceutical synthesis compared to ethyl or propyl analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume